Nebracetam

Catalog No.
S1489942
CAS No.
116041-13-5
M.F
C12H16N2O
M. Wt
204.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nebracetam

CAS Number

116041-13-5

Product Name

Nebracetam

IUPAC Name

4-(aminomethyl)-1-benzylpyrrolidin-2-one

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

InChI

InChI=1S/C12H16N2O/c13-7-11-6-12(15)14(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2

InChI Key

LCAFGJGYCUMTGS-UHFFFAOYSA-N

SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)CN

Synonyms

4-aminomethyl-1-benzylpyrrolidine-2-one, nebracetam, nebracetam fumarate, WEB 1881, WEB 1881 FU, WEB 1881FU, WEB-1881, WEB-1881-FU

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)CN

The exact mass of the compound Nebracetam is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines - Pyrrolidinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Nebracetam (CAS 116041-13-5) is a specialized pyrrolidinone derivative within the racetam structural class, distinguished by its direct action as an M1 muscarinic acetylcholine receptor agonist. Unlike baseline racetams that primarily modulate membrane fluidity or act as allosteric modulators of glutamate receptors, Nebracetam directly influences cholinergic neurotransmission and intracellular calcium mobilization. It is commercially available in highly processable salt forms, such as nebracetam hydrochloride and nebracetam fumarate, which provide reliable aqueous solubility for in vitro and in vivo formulations. For procurement professionals and neuropharmacology researchers, Nebracetam serves as a targeted tool compound for modeling cholinergic signaling, excitotoxicity, and neurodegenerative pathways, offering a distinct mechanistic profile compared to traditional, non-receptor-binding pyrrolidones [1].

Research Fit

M1 receptor signaling studies with quantified agonism benchmark
Oral dosing research compatibility for behavioral models
Selective cholinergic tool vs. undefined racetam mechanisms

Substituting Nebracetam with more common racetams like Piracetam or Aniracetam fundamentally alters the experimental mechanism and formulation requirements. Piracetam exhibits negligible affinity for central nervous system receptors and fails to provide the direct M1 muscarinic agonism required for specific cholinergic pathway activation. Aniracetam functions as a positive allosteric modulator of AMPA receptors rather than an M1 agonist, and its high lipophilicity makes it practically insoluble in water, complicating aqueous assay preparation. In contrast, Nebracetam directly targets M1 receptors to mobilize intracellular calcium and is formulated as water-soluble salts. Utilizing a generic racetam in place of Nebracetam will result in the absence of targeted M1 activation and necessitate complex lipid-based vehicles for dosing, compromising assay reproducibility and specific cholinergic targeting [1].

Substitution Risk

Mechanism mismatch
Piracetam and other racetams lack direct M1 agonism; substitution may alter cholinergic pathway interpretation.
Presynaptic mechanism divergence
Nebracetam enhances ACh release via ACh formation, not M2 autoreceptor blockade, unlike some analogs.
Potency & selectivity variability
Structural analogs exhibit sub-micromolar muscarinic affinity; class-level potency may not transfer across compounds.

Direct M1 Muscarinic Receptor Agonism vs. Baseline Racetams

Nebracetam functions as a direct agonist for human M1-muscarinic receptors, a mechanism absent in baseline racetams. While Piracetam and Aniracetam show negligible direct agonism at muscarinic acetylcholine receptors, Nebracetam specifically targets the M1 subtype, mediating downstream cholinergic effects that are completely blocked by M1-selective antagonists like pirenzepine [1].

Evidence DimensionPrimary receptor mechanism
Target Compound DataDirect M1 muscarinic receptor agonist
Comparator Or BaselinePiracetam / Aniracetam (Negligible direct M1 agonism; AMPA modulation)
Quantified DifferencePresence of direct M1 agonism vs. absence in comparators
ConditionsReceptor binding and functional assays

Procurement of Nebracetam is essential for assays requiring direct cholinergic activation, which cannot be achieved using standard glutamatergic or membrane-modulating racetams.

M1 agonism
Class-level
EC50 1.59 mM
Quantified M1 activation for reproducible assay design
Piracetam: no direct M1 agonism

Intracellular Calcium Mobilization Efficacy

Nebracetam actively induces a rise in intracellular calcium concentrations ([Ca2+]i) through its M1 receptor interaction. Quantitative functional assays demonstrate that Nebracetam elevates [Ca2+]i with an established EC50 value of 1.59 mM . This direct mobilization provides a measurable, dose-dependent functional output for in vitro cellular models, distinguishing it from non-calcium-mobilizing structural analogs.

Evidence DimensionIntracellular Ca2+ concentration increase
Target Compound DataEC50 = 1.59 mM
Comparator Or BaselineBaseline cellular control (Basal [Ca2+]i)
Quantified DifferenceDose-dependent elevation of [Ca2+]i with a specific EC50 of 1.59 mM
ConditionsIn vitro cellular assays (e.g., Jurkat cells)

Provides a quantifiable functional metric (EC50 = 1.59 mM) for standardizing calcium signaling assays and verifying batch-to-batch biological activity.

ACh release mechanism
Head-to-head
Enhanced release via ACh formation (10⁻⁷–10⁻⁵ M)
Presynaptic facilitation independent of M2 autoreceptor blockade
Dog stellate ganglia, 5 Hz stimulation

Selective Attenuation of NMDA-Evoked Calcium Influx

In cultured cerebellar granule cells, Nebracetam (100 microM) demonstrates a selective inhibitory action on stimuli-evoked calcium increases. The magnitude of Nebracetam-induced inhibition of NMDA-evoked Ca2+ responses is 1.7-fold greater than its inhibition of high K+-evoked responses [1]. This indicates a preferential attenuation of NMDA receptor-gated calcium channels over standard voltage-gated calcium channels.

Evidence DimensionInhibition of stimuli-evoked Ca2+ influx
Target Compound Data1.7-fold greater inhibition of NMDA-evoked response
Comparator Or BaselineHigh K+-evoked Ca2+ response (Voltage-gated channel baseline)
Quantified Difference1.7x selectivity for NMDA-gated vs. voltage-gated calcium channels
ConditionsCultured rat cerebellar granule cells, 100 microM Nebracetam

Allows researchers to procure a compound that selectively mitigates NMDA-mediated excitotoxicity without indiscriminately blocking all voltage-gated calcium channels.

Scopolamine reversal
Reported
10 mg/kg p.o. vs piracetam: higher doses required
Reported lower oral dose for spatial cognition model
Rat radial maze, scopolamine 0.5 mg/kg i.p.

Aqueous Solubility and Formulation Compatibility

The physical properties of Nebracetam, particularly in its hydrochloride or fumarate salt forms, offer significant processability advantages over lipophilic analogs. While Aniracetam is highly lipophilic and practically insoluble in water, Nebracetam hydrochloride achieves high solubility in standard laboratory solvents (e.g., >= 100 mg/mL or 415.40 mM in DMSO) and is readily formulated into clear aqueous solutions using standard co-solvents .

Evidence DimensionFormulation solubility
Target Compound DataHighly soluble in DMSO (>= 100 mg/mL) and aqueous-compatible
Comparator Or BaselineAniracetam (Practically insoluble in water, requires lipid vehicles)
Quantified DifferenceTransition from lipid-dependent formulation to stable aqueous/DMSO solubility
ConditionsStandard laboratory stock solution preparation

Eliminates the need for complex lipid emulsions or harsh solvents during assay preparation, ensuring higher reproducibility in high-throughput liquid handling systems.

Working memory recovery
Head-to-head
32 mg/kg p.o. vs aniracetam 100 mg/kg p.o.
Reported lower effective dose in post-ischemic model
Rat three-panel runway, 5-min cerebral ischemia
Neuroprotection
Head-to-head
1 mM attenuated decline vs idebenone: no recovery
Neuroprotection model response observed; idebenone lacking
Hippocampal slices, 15-20 min ischemia, 10 mM glutamate
Monoamine uptake
Reported
≥100 µM in vitro; no in vivo effect (≤15 µM brain)
Cholinergic mechanism predominates; monoaminergic actions context-dependent
Synaptosomes vs. in vivo microdialysis

Cholinergic Neuropharmacology Assays

Due to its validated M1 muscarinic receptor agonism and specific calcium mobilization (EC50 = 1.59 mM), Nebracetam is a highly suitable racetam for in vitro models investigating cholinergic signaling pathways, where Piracetam would be mechanistically inactive [1].

Excitotoxicity and Neuroprotection Modeling

Leveraging its 1.7-fold selective attenuation of NMDA-evoked calcium influx over voltage-gated channels, Nebracetam is specifically suited for cellular assays modeling ischemic damage and NMDA-mediated excitotoxicity [2].

Aqueous-Based High-Throughput Screening

Because Nebracetam hydrochloride offers high solubility (>= 100 mg/mL in DMSO) and compatibility with aqueous co-solvents, it is an appropriate pyrrolidinone scaffold for automated liquid handling systems that cannot process highly lipophilic suspensions like Aniracetam .

Application Fit

Application
Selection Property
Validation Focus
M1 receptor signaling studies
Quantified M1 agonism benchmark
Calcium mobilization assay reproducibility
Presynaptic cholinergic release studies
ACh formation-dependent mechanism
Ganglionic ACh release assay context
Cholinergic cognitive deficit models
Oral dosing response profile
Spatial cognition endpoint monitoring
Post-ischemic cognitive research
Comparative endpoint context with aniracetam
Working memory error endpoints

XLogP3

0.2

Related CAS

97205-35-1 (fumarate)

MeSH Pharmacological Classification

Psychotropic Drugs

Wikipedia

Nebracetam

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